molecular formula C13H21ClN4 B8731658 6-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

6-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

Cat. No.: B8731658
M. Wt: 268.78 g/mol
InChI Key: SSSMQFIHVLLJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C13H21ClN4 and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21ClN4

Molecular Weight

268.78 g/mol

IUPAC Name

6-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

InChI

InChI=1S/C13H21ClN4/c1-12(2)7-9(8-13(3,4)18-12)15-11-6-5-10(14)16-17-11/h5-6,9,18H,7-8H2,1-4H3,(H,15,17)

InChI Key

SSSMQFIHVLLJBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NN=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,6-dichloropyridazine (6.26 g, 42 mmol) and 2,2,6,6-tetramethylpiperidin-4-amine (14.7 mL, 84 mmol) was stirred at 120° C. for 1 h, neat. To this crude mixture was added n-butanol (40 mL), and the reaction was stirred at 120° C. for 1 h. The crude reaction mixture was cooled to room temperature and diluted in water and CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated. The crude material was recrystallized from CH3CN to give 6-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine, Intermediate 1-2 (7.3 g) as an off-white solid. LCMS Rt=1.10 min (condition B), MS (M+1)=269.2. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.08 (d, J=9.3 Hz, 1H), 6.54 (d, J=9.3 Hz, 1H), 4.53 (d, J=7.6 Hz, 1H), 4.05-4.26 (m, 1H), 1.98 (dd, J=12.6, 3.8 Hz, 2H), 1.22 (s, 6H), 1.08 (s, 6H), 0.93 (apparent t, J=12.1 Hz, 2H).
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6.26 g
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reactant
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14.7 mL
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reactant
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crude mixture
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reactant
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40 mL
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reactant
Reaction Step Two
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